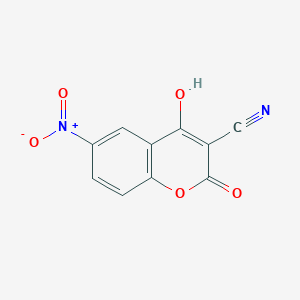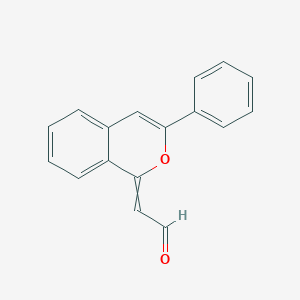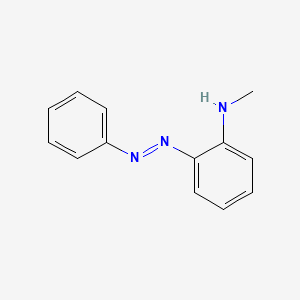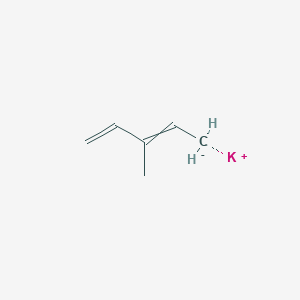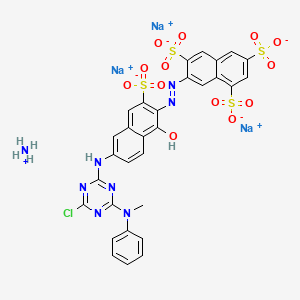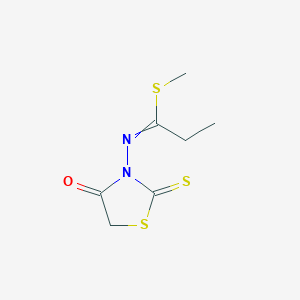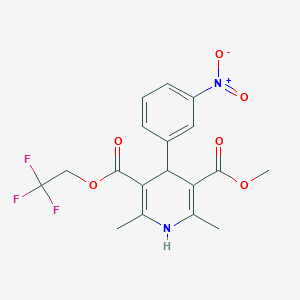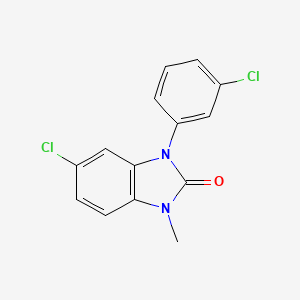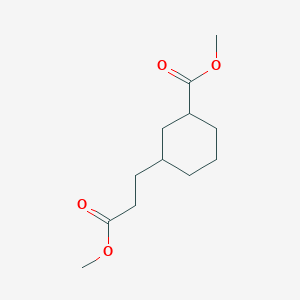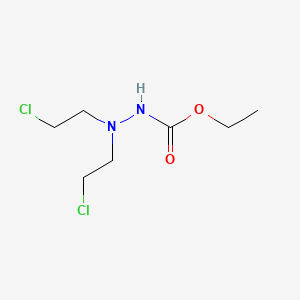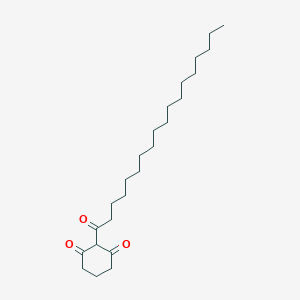
2-Octadecanoylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Octadecanoylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. These compounds are characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions. The addition of an octadecanoyl group at the 2 position makes this compound unique. Cyclohexanediones are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanoylcyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione with octadecanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-Octadecanoylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexanediones with various functional groups.
科学研究应用
2-Octadecanoylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants
作用机制
The mechanism of action of 2-Octadecanoylcyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of essential molecules in plants. By inhibiting this enzyme, the compound disrupts the metabolic pathways, leading to the death of the target organism .
相似化合物的比较
2-Octadecanoylcyclohexane-1,3-dione can be compared with other cyclohexanedione derivatives such as:
Sulcotrione: A herbicide that also inhibits HPPD.
Mesotrione: Another HPPD inhibitor used in agriculture.
Tembotrione: A triketone herbicide with similar inhibitory activity.
These compounds share a common mechanism of action but differ in their chemical structures and specific applications. This compound is unique due to its long octadecanoyl side chain, which may impart different physical and chemical properties compared to other cyclohexanedione derivatives.
属性
CAS 编号 |
79048-49-0 |
|---|---|
分子式 |
C24H42O3 |
分子量 |
378.6 g/mol |
IUPAC 名称 |
2-octadecanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h24H,2-20H2,1H3 |
InChI 键 |
UUCWKTJOZCEZOK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1C(=O)CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


